N-[[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methyl]oxirane-2-carboxamide
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Overview
Description
N-[[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methyl]oxirane-2-carboxamide is a synthetic organic compound characterized by the presence of an oxirane (epoxide) ring and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methyl]oxirane-2-carboxamide typically involves multiple steps. One common route starts with the preparation of the oxadiazole ring, followed by its attachment to a phenylmethyl group. The final step involves the formation of the oxirane ring through an epoxidation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methyl]oxirane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The phenylmethyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used for epoxidation.
Reduction: Hydrogenation catalysts like palladium on carbon (Pd/C) are employed.
Substitution: Halogenating agents and nucleophiles are used under controlled conditions.
Major Products
Oxidation: Formation of diols from the oxirane ring.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Various substituted phenylmethyl derivatives.
Scientific Research Applications
N-[[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methyl]oxirane-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methyl]oxirane-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The oxadiazole moiety may also interact with specific biological pathways, contributing to the compound’s overall effects.
Comparison with Similar Compounds
Similar Compounds
N-[[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methyl]oxirane-2-carboxamide: Unique due to the presence of both oxirane and oxadiazole rings.
Other oxadiazole derivatives: May lack the oxirane ring, leading to different reactivity and applications.
Other oxirane derivatives: May lack the oxadiazole ring, affecting their biological activity and chemical properties.
Uniqueness
The combination of the oxirane and oxadiazole rings in this compound imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methyl]oxirane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-8-15-13(19-16-8)10-4-2-9(3-5-10)6-14-12(17)11-7-18-11/h2-5,11H,6-7H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSORGQOSFHJOKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)CNC(=O)C3CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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